Diethyl 2-(4-chlorobenzylidene)malonate
CAS No.: 6827-40-3
Cat. No.: VC3901102
Molecular Formula: C14H15ClO4
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6827-40-3 |
|---|---|
| Molecular Formula | C14H15ClO4 |
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | diethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
| Standard InChI | InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | MVRRBDRVDOIABW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Diethyl 2-(4-chlorobenzylidene)malonate possesses the molecular formula C₁₄H₁₅ClO₄ and a molar mass of 282.72 g/mol. Its structure features a malonate ester core with a 4-chlorobenzylidene substituent at the central methylene position (Figure 1). The compound’s planar benzylidene group facilitates π-π interactions, while the electron-withdrawing chlorine atom enhances electrophilic reactivity at the α-carbon .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClO₄ |
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | Diethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
| SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC |
| InChI Key | MVRRBDRVDOIABW-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the malonate ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ethyl CH₂) and the benzylidene protons (δ 7.2–7.4 ppm for aromatic protons). Infrared (IR) spectra show strong carbonyl stretches at 1750–1730 cm⁻¹ and C-Cl vibrations at 750–700 cm⁻¹ . Mass spectrometry confirms the molecular ion peak at m/z 282.72.
Synthesis and Manufacturing
Traditional Condensation Methods
The classical synthesis involves a base-catalyzed condensation of 4-chlorobenzaldehyde with diethyl malonate (Figure 2). Piperidine (10 mol%) in ethanol under reflux conditions yields the product in 70–85% purity, though this method often produces dimethyl 2,2-dichloromalonate as a byproduct .
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Piperidine/AcOH | Base | Ethanol | Reflux | 70–85% | 90% |
| SnCl₄-Catalyzed | SnCl₄ | DCM | RT | 52% | >95% |
| Gold(I)-Catalyzed | JohnPhosAu | DCE | 50°C | 65–99% | >99% |
Catalytic Approaches
Recent innovations employ Lewis acids and transition metal catalysts to improve efficiency. For example, SnCl₄ in dichloromethane (DCM) facilitates the formation of dihydroquinazolin-4(1H)-ylidene malonates at room temperature (52% yield) . Gold(I) catalysts like JohnPhosAu(MeCN)SbF₆ enable spirodilactonization reactions in dichloroethane (DCE) at 50°C, achieving yields up to 99% .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s α,β-unsaturated ester moiety participates in Michael additions and cycloadditions, making it a precursor to bioactive molecules. For instance, it is used in synthesizing Bosentan intermediates (a pulmonary hypertension drug) via O-alkylation with guaiacol .
Agrochemical Development
Diethyl 2-(4-chlorobenzylidene)malonate derivatives exhibit herbicidal and fungicidal activities. Structural modifications at the benzylidene position enhance binding to enzyme active sites in pests .
Research Advancements
Heterocyclic Compound Synthesis
Reactions with 2-aminobenzonitrile in the presence of SnCl₄ yield 2,3-dihydroquinazolin-4(1H)-ylidene malonates, which are key intermediates for antimalarial agents .
Spirocyclic Architectures
Gold(I)-catalyzed spirodilactonization produces 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, which have applications in materials science due to their rigid, chiral structures .
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